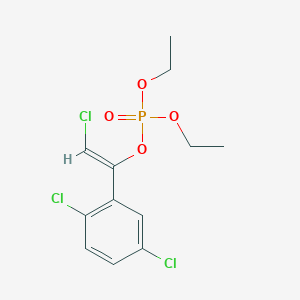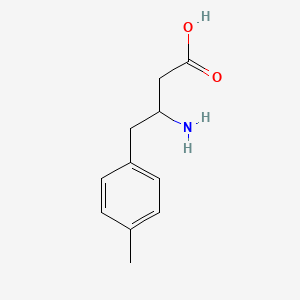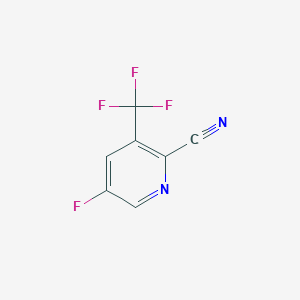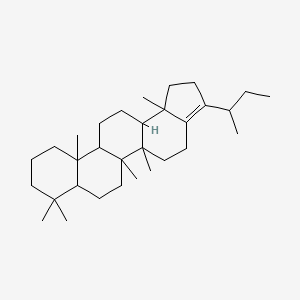
(22R)-30-Homohop-17(21)-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(22R)-30-ホモホパン-17(21)-エンは、分子式C31H52を持つ複雑な有機化合物です。これはホパン(ペンタサイクリックトリテルペン)の誘導体であり、複数の環と二重結合を含む独自の構造によって特徴付けられます。
準備方法
合成経路と反応条件
(22R)-30-ホモホパン-17(21)-エンの合成は、通常、単純な有機分子から始まる複数のステップを含みます。一般的な方法の1つは、天然の前駆体であるスクアレンの環化に続き、必要な官能基を導入し、目的の立体化学を実現するために一連の化学反応を行うことです。反応条件には、環化とそれに続く修飾を促進するために、強酸または塩基、高温、および特定の触媒の使用が含まれることがよくあります。
工業生産方法
(22R)-30-ホモホパン-17(21)-エンの工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。このプロセスは、効率と収率を最適化するために、連続フロー反応器と自動システムを使用して反応条件を正確に制御することがよくあります。クロマトグラフィーや結晶化などの高度な精製技術を使用することにより、最終製品の純度が保証されます。
化学反応の分析
反応の種類
(22R)-30-ホモホパン-17(21)-エンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応では、ヒドロキシル基やカルボニル基などの酸素含有官能基を導入できます。
還元: この反応では、二重結合を除去したり、カルボニル基をアルコールに還元したりできます。
置換: この反応では、水素原子をハロゲンやアルキル基などの他の官能基に置換できます。
一般的な試薬と条件
酸化: 一般的な試薬には、酸性条件下での過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウム(LiAlH4)とパラジウム触媒を用いた水素ガス(H2)が含まれます。
置換: 一般的な試薬には、塩基性条件下でのハロゲン(例:Br2)とハロゲン化アルキル(例:CH3Br)が含まれます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはアルコールが生成されるのに対し、還元によりアルカンまたはアルコールが生成されます。置換反応は、さまざまな官能基を導入することができ、さまざまな誘導体につながります。
科学研究アプリケーション
(22R)-30-ホモホパン-17(21)-エンは、いくつかの科学研究アプリケーションを持っています。
化学: これは、トリテルペンの反応性とメカニズムを研究するためのモデル化合物として使用されます。
生物学: これは、抗菌や抗炎症などの潜在的な生物活性について調査されています。
医学: さまざまな病気の治療薬としての可能性を探るための研究が進んでいます。
産業: これは、他の複雑な有機分子の合成や、生物活性化合物の製造のための前駆体として使用されます。
科学的研究の応用
(22R)-30-Homohop-17(21)-ene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of triterpenes.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other complex organic molecules and as a precursor for the production of bioactive compounds.
作用機序
(22R)-30-ホモホパン-17(21)-エンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、これらの標的の活性を調節することができ、さまざまな生物学的効果をもたらします。たとえば、炎症に関与する特定の酵素の活性を阻害し、抗炎症効果を発揮する場合があります。正確な経路と分子標的は現在も調査中であり、その作用機序を完全に解明するにはさらなる研究が必要です。
類似化合物との比較
(22R)-30-ホモホパン-17(21)-エンは、その特定の構造と立体化学のために、他の類似化合物とは異なります。類似の化合物には、(22S)-30-ホモホパン-17(21)-エンや30-ホモホパン-17(21)-エンなどの他のホパン誘導体が含まれます。これらの化合物は、同様のコア構造を共有していますが、特定の官能基の配置や追加の置換基の存在が異なります。
特性
IUPAC Name |
3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52/c1-9-21(2)22-13-18-28(5)23(22)14-19-30(7)25(28)11-12-26-29(6)17-10-16-27(3,4)24(29)15-20-31(26,30)8/h21,24-26H,9-20H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURIAGLGTNUPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
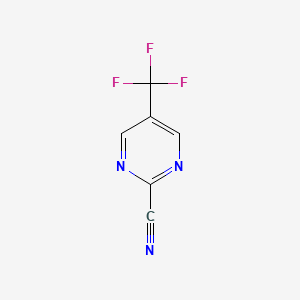
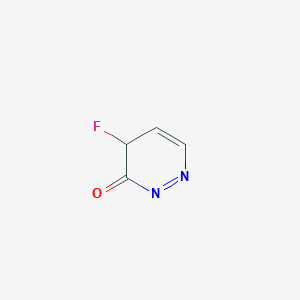
![4-O-[4,6-O-(Phenylmethylene)-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12283917.png)
![methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12283921.png)
![3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12283922.png)
![tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B12283929.png)
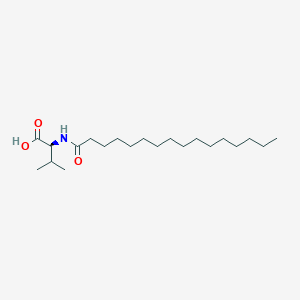
![2-Pyridinecarboxylic acid, 6,6'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis-](/img/structure/B12283943.png)

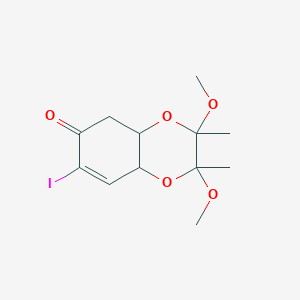
![Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B12283953.png)
